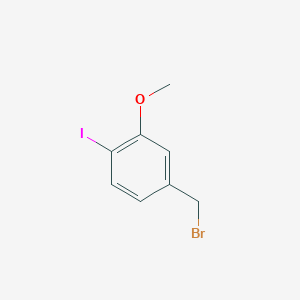
4-(Bromomethyl)-1-iodo-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-iodo-2-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromomethyl, iodo, and methoxy functional groups attached to a benzene ring
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound acts as an electrophile . The reaction involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . The compound’s bromomethyl group can be replaced by a nucleophile in a substitution reaction .
Biochemical Pathways
Its role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of complex organic compounds . These reactions are crucial in various biochemical pathways, especially in the synthesis of biologically active compounds .
Result of Action
The compound’s primary function is to facilitate the formation of carbon–carbon bonds in Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of 4-(Bromomethyl)-1-iodo-2-methoxybenzene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions it participates in are known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action may be influenced by the presence of other functional groups and the conditions under which the reaction is carried out .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-iodo-2-methoxybenzene typically involves the bromination and iodination of a methoxy-substituted benzene derivative. One common method includes the following steps:
Starting Material: The synthesis begins with 2-methoxybenzyl alcohol.
Bromination: The benzyl alcohol is treated with phosphorus tribromide (PBr3) to form 4-(Bromomethyl)-2-methoxybenzyl bromide.
Iodination: The bromide is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodide (NaI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used. These reactions often require acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives, such as benzyl alcohols, benzylamines, and benzyl cyanides.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated benzene derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the benzene ring, such as benzoic acids or benzyl alcohols.
Scientific Research Applications
4-(Bromomethyl)-1-iodo-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-2-methoxybenzene: Lacks the iodine substituent, making it less reactive in certain electrophilic aromatic substitution reactions.
4-(Bromomethyl)-1-chloro-2-methoxybenzene: Contains a chlorine substituent instead of iodine, which can affect its reactivity and applications.
4-(Bromomethyl)-1-fluoro-2-methoxybenzene: Contains a fluorine substituent, which can influence its chemical properties and reactivity.
Uniqueness
4-(Bromomethyl)-1-iodo-2-methoxybenzene is unique due to the presence of both bromine and iodine substituents, which enhance its reactivity and versatility in organic synthesis. The combination of these halogens allows for selective functionalization and the formation of diverse products, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-(bromomethyl)-1-iodo-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOHPKJDALSETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379341-45-3 |
Source


|
| Record name | 4-Iodo-3-methoxybenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzamide](/img/structure/B2864953.png)
![methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2864955.png)
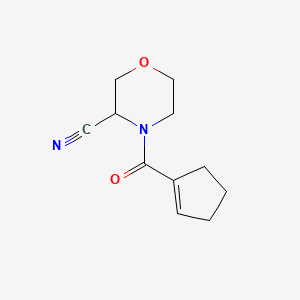
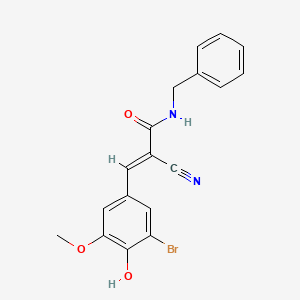
![(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine](/img/structure/B2864963.png)
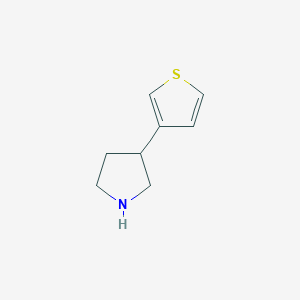
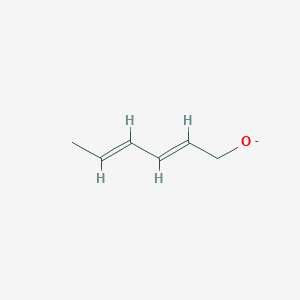

![4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2864970.png)
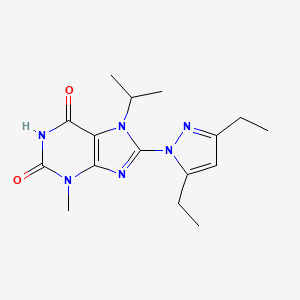
![N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2864972.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B2864975.png)
